2-Amino-5-methoxy-N-(2-methoxyphenyl)benzene-1-sulfonamide
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Overview
Description
2-Amino-5-methoxy-N-(2-methoxyphenyl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their antibacterial properties and have been widely used in medicinal chemistry. This compound is characterized by the presence of an amino group, two methoxy groups, and a sulfonamide group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-methoxy-N-(2-methoxyphenyl)benzene-1-sulfonamide can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxyaniline with 5-methoxy-2-nitrobenzenesulfonyl chloride under basic conditions, followed by reduction of the nitro group to an amino group using a reducing agent such as iron powder or tin chloride.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-methoxy-N-(2-methoxyphenyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as iron powder (Fe) or tin chloride (SnCl2) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzene derivatives with different functional groups.
Scientific Research Applications
2-Amino-5-methoxy-N-(2-methoxyphenyl)benzene-1-sulfonamide has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antibacterial properties and interactions with biological systems.
Medicine: Investigated for its potential use as an antibacterial agent and its effects on bacterial cell growth.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-5-methoxy-N-(2-methoxyphenyl)benzene-1-sulfonamide involves its interaction with bacterial enzymes. It acts as a competitive inhibitor of the enzyme dihydropteroate synthetase, which is essential for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the formation of folic acid, thereby inhibiting bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-methoxybenzenesulfonic acid
- 5-amino-2-methoxy-N-(4-methoxyphenyl)benzene-1-sulfonamide
- 4-(2-Aminoethyl)benzenesulfonamide
Uniqueness
2-Amino-5-methoxy-N-(2-methoxyphenyl)benzene-1-sulfonamide is unique due to the presence of both methoxy groups and the sulfonamide group, which contribute to its specific chemical properties and biological activity. Its structure allows for specific interactions with bacterial enzymes, making it a valuable compound in medicinal chemistry.
Properties
CAS No. |
406927-78-4 |
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Molecular Formula |
C14H16N2O4S |
Molecular Weight |
308.35 g/mol |
IUPAC Name |
2-amino-5-methoxy-N-(2-methoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C14H16N2O4S/c1-19-10-7-8-11(15)14(9-10)21(17,18)16-12-5-3-4-6-13(12)20-2/h3-9,16H,15H2,1-2H3 |
InChI Key |
MIZOYYBODFSZAX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)N)S(=O)(=O)NC2=CC=CC=C2OC |
Origin of Product |
United States |
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